1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-(6-amino-1,3-benzodioxol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEOSFRVQFDRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1N)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol

This guide provides a comprehensive overview of a plausible synthetic route for 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a substituted phenylethanolamine derivative with potential applications in pharmaceutical and agrochemical research. The synthesis is a multi-step process commencing from commercially available 1,3-benzodioxole. Each step is detailed with underlying chemical principles, procedural guidelines, and critical safety considerations.

Strategic Approach to Synthesis

The synthesis of the target molecule is strategically designed in four distinct stages, each targeting a specific functional group transformation. This modular approach allows for the purification and characterization of intermediates, ensuring the integrity of the final product.

The overall synthetic pathway is as follows:

-

Friedel-Crafts Acylation: Introduction of an acetyl group onto the 1,3-benzodioxole ring.

-

Aromatic Nitration: Regioselective nitration of the acylated intermediate.

-

Chemoselective Ketone Reduction: Reduction of the ketone to a secondary alcohol.

-

Nitro Group Reduction: Final reduction of the nitro group to the primary amine.

Visualizing the Synthetic Workflow

The following diagram illustrates the sequential transformations from the starting material to the final product.

An In-depth Technical Guide to 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol

This technical guide provides a comprehensive overview of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document elucidates the compound's chemical identity, potential synthesis, and inferred biological significance based on the activities of structurally related benzodioxole derivatives.

Chemical Identity and Nomenclature

The compound, identified by the CAS Number 927833-63-4, is a substituted benzodioxole featuring both an amino group and a hydroxyethyl side chain. These functional groups are critical determinants of its chemical properties and potential biological activity.

IUPAC Name: 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-ol[1]

Synonyms: While specific, commonly used synonyms for this compound are not widely documented, the following systematic names can be used for its identification:

-

α-Methyl-6-amino-1,3-benzodioxole-5-methanol

-

6-Amino-α-methyl-1,3-benzodioxole-5-methanol

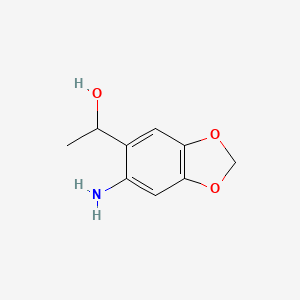

Chemical Structure

The molecular structure of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol is characterized by a central 1,3-benzodioxole ring system. An amino group (-NH₂) is attached at the 6-position, and a 1-hydroxyethyl group [-CH(OH)CH₃] is at the 5-position.

Caption: 2D representation of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₁₁NO₃ | - |

| Molecular Weight | 181.19 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on related compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Inferred from structure |

| Melting Point | Not determined (precursor ketone melts at 171°C) | [4] |

Synthesis and Manufacturing

A definitive, published synthesis protocol for 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol has not been identified. However, a logical and commonly employed synthetic strategy would involve the reduction of the corresponding ketone, 1-(6-amino-1,3-benzodioxol-5-yl)ethanone.

Proposed Retrosynthetic Pathway

A plausible retrosynthetic analysis suggests that the target alcohol can be derived from its ketone analog, which in turn can be synthesized from a suitable benzodioxole starting material.

Caption: Proposed retrosynthetic pathway for the target compound.

Hypothetical Laboratory-Scale Synthesis Protocol

This protocol is conceptual and based on standard organic chemistry transformations. It should be optimized and validated by qualified personnel.

Step 1: Synthesis of the Precursor Ketone, 1-(6-amino-1,3-benzodioxol-5-yl)ethanone

The synthesis of the ketone precursor is a critical step. It can be prepared from 3',4'-(Methylenedioxy)acetophenone through nitration followed by reduction.

-

Nitration: 3',4'-(Methylenedioxy)acetophenone is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone.

-

Reduction: The nitro group of 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to produce 1-(6-amino-1,3-benzodioxol-5-yl)ethanone.[4]

Step 2: Reduction of the Ketone to the Target Alcohol

The final step is the reduction of the carbonyl group of the ketone to a hydroxyl group.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(6-amino-1,3-benzodioxol-5-yl)ethanone in a suitable solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of water or dilute acid.

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol.

Potential Biological and Pharmacological Significance

While direct studies on the biological activity of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol are limited, the 1,3-benzodioxole scaffold is present in numerous biologically active molecules and natural products. This structural motif is a key pharmacophore that imparts a range of pharmacological properties.

Inferred Activities from Structurally Related Compounds

The biological activities of various 1,3-benzodioxole derivatives suggest potential therapeutic applications for the title compound.

-

Anticancer Properties: Many 1,3-benzodioxole derivatives have demonstrated promising anti-tumor activities. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] The mechanism of action is often linked to the inhibition of enzymes like the thioredoxin system, leading to increased oxidative stress within cancer cells.[5]

-

Anti-inflammatory and Analgesic Effects: The nitro analog, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol, is a known intermediate in the synthesis of anti-inflammatory and analgesic agents.[2] This suggests that the amino-substituted version may also serve as a valuable building block for compounds with similar activities.

-

Antimicrobial and Other Activities: The benzodioxole nucleus is associated with a broad spectrum of biological effects, including antimicrobial, antiepileptic, and antituberculosis properties.[6][7]

Potential Signaling Pathway Involvement

Based on the known activities of related compounds, 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol could potentially modulate cellular signaling pathways associated with cell survival, proliferation, and inflammation.

Caption: Hypothesized mechanism of action in cancer cells.

Applications in Research and Drug Discovery

1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol represents a versatile chemical scaffold for the development of novel therapeutic agents.

-

Medicinal Chemistry Building Block: Its functional groups—a primary amine, a secondary alcohol, and the benzodioxole core—offer multiple points for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

-

Probe for Biological Studies: This compound and its derivatives could be utilized as chemical probes to investigate the biological roles of specific enzymes and signaling pathways.

-

Lead Compound for Optimization: Should initial screenings reveal promising biological activity, its structure can be further optimized to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol is a chemical entity with significant potential in the realm of drug discovery and development. While direct experimental data on this specific molecule is sparse, the well-documented biological activities of the 1,3-benzodioxole class of compounds provide a strong rationale for its further investigation. Its synthesis is achievable through established chemical transformations, and its versatile structure makes it a valuable tool for medicinal chemists. Future research focused on the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

Chem-Impex. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol. [Link]

-

MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. [Link]

-

ResearchGate. Structures of Benzodioxole derivatives that have biological activities. [Link]

-

PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]

-

Pharmaffiliates. 6'-Amino-3',4'-(methylenedioxy)acetophenone. [Link]

Sources

- 1. eMolecules 1-(6-Amino-benzo[1,3]dioxol-5-yl)-ethanol | 927833-63-4 | MFCD20720884 | Fisher Scientific [fishersci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 6'-Amino-3',4'-(methylenedioxy)acetophenone 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a molecule of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not readily found in major chemical databases, this guide details its logical synthesis from a known precursor, outlines its predicted physicochemical properties, and explores its potential applications based on the well-established bioactivity of the benzodioxole scaffold.

Introduction and Chemical Identity

This compound is a chiral secondary alcohol containing the 1,3-benzodioxole moiety. This structural feature is present in numerous biologically active compounds, including pharmaceuticals and natural products. The presence of an amino group and a hydroxyl group on the substituted ethan-1-ol side chain suggests its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The direct precursor to this alcohol is the corresponding ketone, 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one, which is commercially available as its hydrochloride salt (CAS No: 93983-01-8).[1] The synthesis of the target alcohol, therefore, involves the reduction of this ketone.

Proposed Synthesis: Reduction of a Ketone Precursor

The most direct and efficient method for the synthesis of this compound is the reduction of the ketone 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one. The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of other functional groups.

Experimental Protocol: Sodium Borohydride Reduction

A mild and selective reducing agent such as sodium borohydride (NaBH₄) is ideal for this transformation. It readily reduces ketones to secondary alcohols while being compatible with the amino group and the benzodioxole ring.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride in a suitable protic solvent, such as methanol or ethanol, at room temperature. The hydrochloride salt should be neutralized with a mild base (e.g., sodium bicarbonate) to liberate the free amine before reduction.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1.5 to 2 equivalents to ensure complete reduction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting ketone spot and the appearance of a new, more polar alcohol spot will indicate the completion of the reaction.

-

Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acetic acid until the effervescence ceases.

-

Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for the target alcohol.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from related compounds.[2]

| Property | Predicted Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) |

| Boiling Point | Estimated to be >300 °C |

| Melting Point | Estimated to be in the range of 100-150 °C |

| pKa (Amino Group) | Estimated to be around 4-5 |

| pKa (Hydroxyl Group) | Estimated to be around 16-18 |

Potential Applications in Research and Drug Development

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. The introduction of the aminoethanol side chain in this compound opens up possibilities for its use as a key intermediate in the synthesis of novel therapeutic agents.

Precursor for Bioactive Molecules

This compound can serve as a starting material for the synthesis of a variety of derivatives. The amino and hydroxyl groups provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships. For instance, related nitro-benzodioxole ethanol derivatives are utilized in the development of anti-inflammatory and analgesic drugs.[3]

Chiral Building Block

The secondary alcohol in the target molecule is a chiral center. Resolution of the racemic mixture or asymmetric synthesis would yield enantiomerically pure forms, which are highly valuable in the development of stereospecific drugs.

Logical Workflow for Bioactivity Screening

The following diagram illustrates a logical workflow for the investigation of the biological activity of the newly synthesized this compound.

Caption: A logical workflow for biological activity screening.

Safety and Handling

The safety profile of this compound has not been established. However, based on its ketone precursor, it should be handled with care. The precursor is known to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. This guide provides a robust framework for its synthesis from a commercially available precursor and outlines its potential as a versatile building block in drug discovery. The proposed synthetic route is straightforward and employs common laboratory reagents and techniques. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. [Link]

-

Pharmaffiliates. 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. [Link]

Sources

Unveiling the Pharmacological Profile of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol: A Technical Guide to Elucidating Its Mechanism of Action

Abstract

This technical guide delineates a comprehensive strategy for the elucidation of the mechanism of action of the novel compound, 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol. Given the absence of existing pharmacological data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. By leveraging structure-activity relationships of analogous 1,3-benzodioxole derivatives, we hypothesize a primary interaction with monoaminergic systems. This guide provides a robust framework of detailed experimental protocols, from initial in vitro screening to functional cellular assays, designed to rigorously test this hypothesis and uncover the compound's therapeutic potential or toxicological profile.

Introduction: The Rationale for Investigation

The 1,3-benzodioxole moiety is a key pharmacophore present in a multitude of biologically active compounds, ranging from natural products to synthetic pharmaceuticals.[1] Derivatives of this scaffold have demonstrated a remarkable diversity of pharmacological effects, including anti-epileptic, analgesic, and antimicrobial activities.[1] Notably, the substitution pattern on the benzodioxole ring and its side chains can drastically alter the biological target and subsequent physiological response.

The structure of this compound, featuring an amino group and a hydroxylated ethyl side chain, bears a significant resemblance to known psychoactive phenethylamines and amphetamines. Compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and 1-(1,3-benzodioxol-5-yl)-2-butanamine share the core benzodioxole structure and are well-characterized for their potent effects on central nervous system (CNS) targets, primarily through interaction with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.[2]

The structural alerts within this compound strongly suggest a potential interaction with these monoaminergic systems. The primary amine and the beta-hydroxyl group are critical for binding to and interacting with monoamine transporters and G-protein coupled receptors (GPCRs). Therefore, a thorough investigation into its mechanism of action is warranted to determine its potential as a novel therapeutic agent or to understand its toxicology as a potential new psychoactive substance (NPS).[3] This guide outlines a systematic and scientifically rigorous approach to achieve this.

Hypothesized Mechanisms of Action

Based on the structural features of this compound, we propose three primary, non-mutually exclusive, hypothesized mechanisms of action:

-

Hypothesis 1: Monoamine Transporter Inhibition and/or Substrate Activity: The compound may act as an inhibitor or a substrate (releaser) at the serotonin transporter (SERT), dopamine transporter (DAT), and/or norepinephrine transporter (NET). This is a common mechanism for many psychoactive benzodioxole derivatives.

-

Hypothesis 2: Direct G-Protein Coupled Receptor (GPCR) Agonism or Antagonism: The compound may directly bind to and modulate the activity of serotonin (e.g., 5-HT1A, 5-HT2A/2C) or adrenergic (e.g., α1, α2, β) receptors, which are known targets for structurally similar molecules.[4]

-

Hypothesis 3: Multi-Target Engagement: The compound may exhibit a polypharmacological profile, interacting with a combination of transporters and receptors to produce a unique and potentially complex physiological effect.

The following experimental plan is designed to systematically test these hypotheses.

Experimental Workflows and Protocols

To elucidate the mechanism of action of this compound, a tiered approach will be employed, starting with broad screening and progressing to more specific functional assays.

Tier 1: Primary In Vitro Screening - Target Identification

The initial phase focuses on identifying the primary molecular targets of the compound through competitive radioligand binding assays. This provides a rapid and quantitative assessment of the compound's affinity for a panel of CNS targets.

Experimental Protocol: Radioligand Binding Assays

-

Target Panel Selection: A comprehensive panel of receptors and transporters will be selected, with a primary focus on the monoaminergic system. This will include, but is not limited to:

-

Transporters: Human SERT, DAT, and NET.

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7.

-

Adrenergic Receptors: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3.

-

Dopamine Receptors: D1, D2, D3, D4, D5.

-

-

Membrane Preparation: Cell membranes expressing the recombinant human receptors or transporters will be prepared from stable cell lines (e.g., HEK293, CHO).

-

Assay Conditions: For each target, a specific radioligand and appropriate buffer conditions will be used. The compound will be tested over a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to generate a competition curve.

-

Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined. The affinity of the compound for the target (Ki) will be calculated using the Cheng-Prusoff equation.

Data Presentation: Summary of Binding Affinities (Ki)

| Target | Radioligand | Ki (nM) of this compound | Positive Control | Ki (nM) of Positive Control |

| hSERT | [³H]Citalopram | TBD | Citalopram | TBD |

| hDAT | [³H]WIN 35,428 | TBD | Cocaine | TBD |

| hNET | [³H]Nisoxetine | TBD | Desipramine | TBD |

| 5-HT1A | [³H]8-OH-DPAT | TBD | 8-OH-DPAT | TBD |

| 5-HT2A | [³H]Ketanserin | TBD | Ketanserin | TBD |

| α1A | [³H]Prazosin | TBD | Prazosin | TBD |

TBD: To Be Determined

Tier 2: Functional Characterization of Identified Targets

Once high-affinity targets are identified in Tier 1, the functional activity of the compound at these targets will be assessed. This is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at receptors, or as an inhibitor or substrate at transporters.

Experimental Protocol: Monoamine Transporter Uptake and Release Assays

This protocol is adapted from established methods for characterizing monoamine transporter function.[5]

-

Cell Culture: HEK293 cells stably expressing human SERT, DAT, or NET will be cultured in 96-well plates.

-

Uptake Inhibition Assay:

-

Cells are pre-incubated with varying concentrations of the test compound or a reference inhibitor.

-

A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]DA for DAT) is added.

-

Uptake is allowed to proceed for a defined period at 37°C.

-

The reaction is terminated by rapid washing with ice-cold buffer.

-

Intracellular radioactivity is quantified by scintillation counting.

-

IC₅₀ values for uptake inhibition are calculated.

-

-

Substrate (Releaser) Assay:

-

Cells are pre-loaded with a radiolabeled substrate.

-

After washing, cells are incubated with varying concentrations of the test compound or a reference releaser (e.g., p-chloroamphetamine for SERT).

-

The amount of radioactivity released into the supernatant is measured.

-

EC₅₀ values for release are calculated.

-

Experimental Protocol: GPCR Functional Assays (Second Messenger Assays)

The choice of assay will depend on the G-protein coupling of the identified receptor target.[6]

-

cAMP Assay (for Gs or Gi coupled receptors):

-

Cells expressing the receptor of interest are incubated with the test compound.

-

Forskolin is used to stimulate adenylyl cyclase for Gi-coupled receptors.

-

Intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF).

-

-

Calcium Mobilization Assay (for Gq coupled receptors):

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

The test compound is added, and changes in intracellular calcium are monitored using a fluorescence plate reader.

-

Data Presentation: Summary of Functional Potencies

| Assay | Target | Potency (IC₅₀/EC₅₀, nM) | Functional Effect |

| Uptake Inhibition | hSERT | TBD | Inhibitor |

| Release | hSERT | TBD | Substrate/Releaser |

| Uptake Inhibition | hDAT | TBD | Inhibitor |

| Release | hDAT | TBD | Substrate/Releaser |

| cAMP Accumulation | 5-HT1A | TBD | Agonist/Antagonist |

| Calcium Mobilization | 5-HT2A | TBD | Agonist/Antagonist |

TBD: To Be Determined

Visualization of Hypothesized Signaling and Workflows

Caption: Hypothesized interaction with monoaminergic systems.

Caption: Tiered experimental workflow for mechanism elucidation.

Self-Validating Systems and Causality

The described protocols are designed to be self-validating. The use of well-characterized reference compounds (positive and negative controls) in each assay provides an internal validation of the experimental setup. For instance, in the SERT uptake assay, the inclusion of a known inhibitor like citalopram will confirm that the assay is performing as expected.

The causality behind these experimental choices is rooted in a logical progression from broad, affinity-based screening to specific, function-based characterization. By first identifying high-affinity targets, we avoid the resource-intensive process of conducting functional assays on irrelevant targets. The subsequent functional assays are essential to move beyond simple binding and understand the actual biological consequence of the compound-target interaction.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically investigating its interaction with monoaminergic systems, we can effectively determine its pharmacological profile. The data generated from these studies will be critical in assessing its potential for therapeutic development or its public health risk as a novel psychoactive substance. Positive results in the in vitro assays described herein would provide a strong rationale for progressing to in vivo studies, including animal behavioral models and microdialysis, to understand the compound's effects in a whole-organism context.

References

- Micale, N., Zappalà, M., & Grasso, S. (2002).

-

Rothman, R. B., Dersch, C. M., Ananthan, S., & Partilla, J. S. (2001). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 12(1), 12.8.1-12.8.18. [Link]

-

Lab Manager. (2022). How to Test for New Psychoactive Substances. Lab Manager. [Link]

-

Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure-activity relationships in 1, 4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1, 4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584-588. [Link]

-

Nichols, D. E., Hoffman, A. J., Oberlender, R. A., Jacob, P., & Shulgin, A. T. (1986). Derivatives of 1-(1, 3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of medicinal chemistry, 29(11), 2009-2015. [Link]

-

Frølund, B., Jensen, L. S., Storustovu, S. I., Stensbøl, T. B., Ebert, B., Kehler, J., ... & Krogsgaard-Larsen, P. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA (A) receptor agonists. European journal of medicinal chemistry, 84, 475-484. [Link]

-

Kucińska, K., Rapacz, A., Satała, G., Lenda, T., Kurczab, R., Sudoł, K., ... & Bojarski, A. J. (2021). The Structural Determinants for α 1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7013. [Link]

-

Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 51-58. [Link]

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]

-

European Journal of Medicinal Chemistry. (2014). Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists. European Journal of Medicinal Chemistry. [Link]

-

Royal College of Pathologists. (2018). Novel psychoactive substances: a toxicological challenge. Royal College of Pathologists. [Link]

-

Grimm, S. H., Zabel, U., & Bracher, F. (2017). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ChemMedChem, 12(12), 943-950. [Link]

-

Satała, G., Lenda, T., Kurczab, R., Sudoł, K., & Bojarski, A. J. (2019). Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. European journal of medicinal chemistry, 183, 111705. [Link]

-

Zaami, S., Marinelli, E., & Varì, M. R. (2020). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International journal of molecular sciences, 21(17), 6157. [Link]

-

Bioorganic & Medicinal Chemistry. (2015). Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation. Bioorganic & Medicinal Chemistry. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

-

National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. [Link]

-

ResearchGate. (2023). Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Abonía, R., Cuervo, P., Hursthouse, M. B., Cobo, J., & Glidewell, C. (2010). 1-(6-Amino-1, 3-benzodioxol-5-yl)-3-(2-oxo-1, 2-dihydroquinolin-3-yl) prop-2-enone: a sheet built by π-stacking of hydrogen-bonded chains of rings. Acta Crystallographica Section C: Crystal Structure Communications, 66(1), o44-o46. [Link]

-

Shaban, H., El-Gazzar, M. G., & El-Hazek, R. M. (2017). In vitro screening of major neurotransmitter systems possibly involved in the mechanism of action of antibodies to S100 protein in released-active form. Journal of basic and clinical physiology and pharmacology, 28(5), 457-466. [Link]

-

Liu, K., Wang, M., Chen, Q., Lv, M., Li, Y., Wang, M., ... & Xi, Z. (2022). Design, Synthesis, and Action Mechanism of 1, 3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(25), 7695-7705. [Link]

-

ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

The Biological Versatility of 6-Amino-1,3-Benzodioxole Derivatives: A Technical Guide for Drug Discovery

Abstract: The 1,3-benzodioxole scaffold, a key structural feature in numerous natural products and synthetic compounds, serves as a privileged core in medicinal chemistry.[1] The introduction of an amino group at the 6-position provides a crucial synthetic handle, enabling extensive molecular diversification and the development of novel therapeutic agents.[1] This guide provides an in-depth technical overview of the significant biological activities associated with 6-amino-1,3-benzodioxole derivatives, with a primary focus on their anticancer, neuroprotective, and antimicrobial properties. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. This document aims to synthesize field-proven insights with technical accuracy to facilitate the exploration and optimization of this promising class of compounds.

The 6-Amino-1,3-Benzodioxole Scaffold: A Privileged Core for Synthesis

The 1,3-benzodioxole moiety is a bicyclic system found in abundant natural products, most notably safrole, the principal component of sassafras oil.[2][3] This natural prevalence has made it an attractive starting point for synthetic chemistry programs. The true versatility of this scaffold for drug discovery is unlocked by the functionalization of the benzene ring, particularly with an amino group at the 6-position.

The 6-amino group acts as a potent nucleophile and a versatile chemical handle. It can be readily acylated, alkylated, or used in condensation and coupling reactions to build a diverse library of more complex heterocyclic systems.[1][2] This synthetic accessibility is paramount, as it allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties.

A general synthetic pathway often begins with a readily available precursor like piperonal or safrole, followed by nitration and subsequent reduction to yield the key 6-amino-1,3-benzodioxole intermediate. From this central building block, a multitude of derivatives can be generated.

Caption: General synthetic route to 6-amino-1,3-benzodioxole derivatives.

Anticancer and Antitumor Activities

One of the most extensively investigated therapeutic areas for 1,3-benzodioxole derivatives is oncology.[4] These compounds have demonstrated significant growth inhibitory activity against a wide range of human tumor cell lines.[5]

Mechanism of Action: Inhibition of the Thioredoxin System

The thioredoxin (Trx) system is a critical antioxidant system that is often over-expressed in cancer cells, contributing to their survival and resistance to therapy.[6] A novel and effective anticancer strategy involves conjugating 1,3-benzodioxole derivatives with arsenical precursors.[6][7]

Causality: The 1,3-benzodioxole moiety appears to improve the pharmacokinetic profile of the arsenical, leading to slower elimination and a longer retention time in the blood.[7][8] The resulting conjugate exhibits enhanced anti-proliferative properties by potently inhibiting thioredoxin reductase (TrxR).[6][7] This inhibition disrupts cellular redox homeostasis, leading to a surge in reactive oxygen species (ROS), inducing high levels of oxidative stress, and ultimately triggering apoptosis in cancer cells.[6][7] This approach has shown efficacy in both in vitro and in vivo models, including for leukemia and breast cancer.[6][8]

Caption: Anticancer mechanism via Thioredoxin Reductase inhibition.

Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives has been evaluated against various cancer cell lines. Notably, compounds have been identified with potent activity, sometimes exceeding that of standard chemotherapeutic agents like 5-fluorouracil (5-Fu).[9]

| Compound ID | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| YL201 | MDA-MB-231 (Breast) | MTT | IC₅₀ | 4.92 ± 1.09 | [9] |

| 5-Fluorouracil | MDA-MB-231 (Breast) | MTT | IC₅₀ | 18.06 ± 2.33 | [9] |

| Compound 8 | 52 Human Tumor Lines | Growth Inhibition | GI₅₀ | 0.1 - 10 | [5] |

| MAZ2 | 4T1 (Breast) | MTT | IC₅₀ | ~1.0 | [6] |

| MAZ2 | HeLa (Cervical) | MTT | IC₅₀ | ~1.2 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a reliable method for assessing the in vitro anti-proliferative activity of test compounds.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1,3-benzodioxole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fu).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is dependent on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Pipette up and down to dissolve the formazan crystals completely.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Neuroprotective Effects via AMPA Receptor Modulation

Derivatives of the 6-amino-1,3-benzodioxole scaffold have emerged as promising agents for the treatment of neurological disorders, including Parkinson's disease (PD) and epilepsy.[1][10] Their mechanism often involves the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which play a crucial role in synaptic transmission and plasticity.[10][11]

Mechanism of Action

Excitotoxicity, mediated by overstimulation of glutamate receptors like AMPA, is a key pathological process in many neurodegenerative diseases. Certain benzodioxole-propanamide (BDZ-P) hybrid compounds act as potent antagonists or modulators of specific AMPA receptor subunits (e.g., GluA1, GluA2, GluA3).[10][11]

Causality: By binding to the AMPA receptor, these compounds can significantly impact its biophysical properties, altering the rates of desensitization and deactivation.[10] This modulation dampens excessive glutamatergic signaling, thereby protecting neurons from excitotoxic damage. In vivo studies in mouse models of Parkinson's disease have shown that lead compounds can partially restore locomotor abilities, demonstrating a tangible neuroprotective effect.[10][11]

Caption: Workflow for identifying neuroprotective benzodioxole derivatives.

Data Summary: AMPA Receptor Inhibition

The inhibitory potency of these compounds is typically evaluated using electrophysiological techniques on cells expressing specific AMPA receptor subunit combinations.

| Compound ID | AMPA Receptor Subunit | Assay Method | Endpoint | Value (µM) | Reference |

| BDZ-P7 | GluA2 | Whole-Cell Patch Clamp | IC₅₀ | 3.03 | [10][11] |

| BDZ-P7 | GluA1/2 | Whole-Cell Patch Clamp | IC₅₀ | 3.14 | [10][11] |

| BDZ-P7 | GluA2/3 | Whole-Cell Patch Clamp | IC₅₀ | 3.19 | [10][11] |

| BDZ-P7 | GluA1 | Whole-Cell Patch Clamp | IC₅₀ | 3.2 | [10][11] |

Experimental Protocol: Overview of Whole-Cell Patch Clamp

This technique is the gold standard for studying the effects of compounds on ion channel function with high temporal and voltage resolution.

Principle: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a cell. The membrane patch under the pipette is then ruptured, granting electrical access to the entire cell. This allows for the precise control of the cell's membrane potential and the measurement of ionic currents flowing through its channels in response to stimuli, such as the application of glutamate and the test compound.

High-Level Workflow:

-

Cell Preparation: Use a cell line (e.g., HEK293t) stably expressing the target AMPA receptor subunits.

-

Electrode Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

-

Seal Formation: Under a microscope, guide the micropipette to a single cell and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip.

-

Compound Application: Use a rapid perfusion system to apply glutamate (the agonist) to elicit a current, followed by co-application of glutamate and the benzodioxole derivative to measure the degree of inhibition.

-

Data Acquisition: Record the ionic currents using a specialized amplifier and data acquisition software. Analyze the peak current amplitude, desensitization rate, and deactivation rate to quantify the compound's effect.

Antimicrobial and Antibacterial Properties

With the rise of antibiotic resistance, there is an urgent need for novel chemical entities to combat pathogenic bacteria.[12] The 1,3-benzodioxole scaffold has been explored for this purpose, with derivatives showing promising activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12]

Mechanism of Action

The antimicrobial activity often arises from the synthesis of Schiff base derivatives, formed by the condensation of the 6-amino group with an appropriate aldehyde.[12] These compounds can target essential bacterial enzymes. In silico and in vitro studies have suggested that some derivatives can effectively inhibit the bacterial FabH enzyme, a key component of the fatty acid synthesis pathway that is crucial for bacterial survival.[12]

Data Summary: Antimicrobial Activity

The efficacy of these compounds is determined by their minimum inhibitory concentration (MIC) against various pathogenic strains.

| Compound Class | Pathogenic Strain | Method | Result | Reference |

| Schiff Base Derivative | E. coli | Agar Diffusion | Inhibition | [12] |

| Schiff Base Derivative | P. aeruginosa | Agar Diffusion | Inhibition | [12] |

| Schiff Base Derivative | S. aureus (MSSA) | Agar Diffusion | Inhibition | [12] |

| Schiff Base Derivative | S. aureus (MRSA) | Agar Diffusion | Inhibition | [12] |

| Peptidyl Derivatives | Bacillus subtilis | In Vitro Assay | Growth Promotion | [13] |

Note: Interestingly, some peptidyl derivatives were found to promote the growth of certain organisms like B. subtilis, highlighting the importance of specific structural features for determining the biological outcome.[13]

Experimental Protocol: Agar Diffusion Method

This is a standard and widely used method for preliminary screening of antimicrobial activity.

Principle: A standardized inoculum of a test microorganism is spread across the surface of an agar plate. Discs impregnated with the test compound are placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disc.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the bacterial strain (e.g., MRSA) in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.

-

Placement: Using sterile forceps, place the impregnated discs onto the surface of the agar plate. Also, place a positive control disc (e.g., vancomycin for MRSA) and a negative control disc (solvent only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in millimeters) around each disc. A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Directions

The 6-amino-1,3-benzodioxole scaffold is a remarkably versatile core for the development of new therapeutic agents. The strategic placement of the amino group provides a gateway for extensive synthetic modification, leading to compounds with potent and diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.

Future research should focus on:

-

Optimizing Potency and Selectivity: Further exploration of structure-activity relationships to enhance activity against specific targets while minimizing off-target effects.

-

Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, excretion) and toxicity studies to identify candidates with favorable drug-like properties.

-

Exploring New Therapeutic Areas: Investigating the potential of this scaffold against other diseases, such as inflammatory disorders or viral infections.

-

Advanced In Vivo Studies: Moving lead compounds into more complex animal models to validate their efficacy and safety profiles before consideration for clinical development.

The evidence strongly suggests that 6-amino-1,3-benzodioxole derivatives are promising candidates for further preclinical research and hold significant potential for addressing unmet medical needs.[9]

References

- Benchchem. Navigating the Synthesis and Reproducibility of 6-Amino-1,3-benzodioxole-5-carbonitrile and its Analogs: A Compar.

- Benchchem. Application Notes and Protocols for 6-Amino-1,3-benzodioxole Derivatives in Medicinal Chemistry.

- Benchchem. Comparative Bioactivity Analysis: 6-Amino-1,3-benzodioxole-5-carbonitrile and Its Precursors.

- PubMed. Synthesis and antitumor activity of 1,3-benzodioxole derivatives.

- SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.

- ACS Publications - American Chemical Society. Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation.

- PubMed. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system.

- Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023-09-20).

- PubMed Central. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model.

- ACS Publications. Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation | ACS Chemical Neuroscience. (2024-05-15).

- PubMed. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025-09-29).

- MDPI. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.

- NIH. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022-06-10).

- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2025-12-05).

- ResearchGate. Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2025-08-06).

- ResearchGate. (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019-05-16).

- ResearchGate. Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives | Request PDF.

- ResearchGate. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system | Request PDF.

- ACS Publications. In vivo antitumor activity of 6-benzyl-1,3-benzodioxole derivatives against the P388, L1210, B16, and M5076 murine models | Journal of Medicinal Chemistry.

- PubMed. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022-06-22).

- PMC. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.

- PubMed. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2024-06-20).

- PMC - NIH. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 5. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Starting Materials for the Synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol

Abstract: This document provides an in-depth technical examination of the synthetic pathways and starting materials for producing 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol, a key intermediate in various research and development applications. The guide is tailored for researchers, chemists, and professionals in drug development. It emphasizes the strategic selection of precursors, detailed retrosynthetic analysis, and process optimization. Core synthetic strategies are presented with a focus on causality, experimental integrity, and authoritative scientific grounding.

Introduction and Strategic Overview

This compound is a substituted β-amino alcohol featuring a benzodioxole core. Its structure presents specific synthetic challenges, namely the controlled installation of the amino and hydroxyl functionalities onto the aromatic ring in a precise ortho-para relationship. The selection of an appropriate starting material is the most critical decision in the synthetic campaign, directly influencing the efficiency, scalability, and economic viability of the entire process.

This guide explores the primary retrosynthetic pathways to this target molecule, focusing on commercially available and synthetically versatile precursors. We will dissect the logic behind common synthetic routes, providing detailed protocols and highlighting critical process parameters that ensure high yield and purity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key disconnections. The primary disconnection points are the C-N bond of the amino group and the C-C bond forming the ethanol side chain.

-

Disconnection 1 (C-N Bond): The amino group can be derived from the reduction of a nitro group. This is a highly reliable and common transformation in organic synthesis. This leads back to the precursor, 1-(6-nitro-1,3-benzodioxol-5-yl)ethan-1-ol.

-

Disconnection 2 (C-OH Bond): The secondary alcohol can be formed by the reduction of a ketone. This points to 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone as a key intermediate.

-

Disconnection 3 (C-C Bond): The bond between the aromatic ring and the ethanone side chain can be formed through various C-C bond-forming reactions. However, a more practical approach involves starting with a precursor that already contains the benzodioxole core and elaborating the side chain.

This analysis identifies 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone as a pivotal intermediate, from which the target molecule can be accessed in a two-step reduction sequence. Therefore, the core of our investigation will be the efficient synthesis of this nitro-ketone intermediate from readily available starting materials.

Caption: Workflow from 3',4'-(Methylenedioxy)acetophenone.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone [1][2]

-

Principle: The acetyl group is a meta-director, but the strongly activating methylenedioxy group directs ortho and para. The ortho position (C6) is sterically accessible and electronically favored, leading to regioselective nitration.

-

Protocol:

-

To a stirred solution of glacial acetic acid at 0-5°C, add 3',4'-(Methylenedioxy)acetophenone (1.0 eq).

-

Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated yellow solid, 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone, is collected by vacuum filtration. [1] 6. Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol.

-

Dry the product under vacuum. The product is often of sufficient purity for the next step, or it can be recrystallized from ethanol.

-

Step 2: Synthesis of 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol [3]

-

Principle: Sodium borohydride is a mild reducing agent that selectively reduces the ketone in the presence of the nitro group.

-

Protocol:

-

Suspend 1-(6-nitro-1,3-benzodioxol-5-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10°C.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC.

-

Quench the reaction by slowly adding 1M hydrochloric acid until the effervescence ceases and the pH is acidic.

-

Reduce the volume of methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol as a solid. [3] Step 3: Synthesis of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol

-

-

Principle: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines. Alternative methods like reduction with metals in acidic media (e.g., Fe/HCl) are also effective.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 1-(6-nitro-1,3-benzodioxol-5-yl)ethanol (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-5 mol%).

-

Pressurize the vessel with hydrogen gas (typically 50 psi or as per equipment specifications) and agitate at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 4-8 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol.

-

Critical Parameters and Optimization

| Parameter | Step | Rationale and Optimization Insights |

| Temperature | Nitration | Crucial for selectivity. Higher temperatures (>15°C) can lead to the formation of dinitro byproducts and oxidative degradation. Maintaining 0-5°C during addition is critical. |

| Acid Ratio | Nitration | The HNO₃/H₂SO₄ ratio must be carefully controlled. Excess nitric acid can increase byproduct formation. Sulfuric acid acts as a catalyst and dehydrating agent. |

| Reducing Agent | Ketone Red. | NaBH₄ is ideal due to its selectivity. Stronger hydrides like LiAlH₄ would reduce both the ketone and the nitro group simultaneously, which is an alternative but less controlled route. |

| Catalyst Loading | Nitro Red. | Pd/C loading can be optimized. Lower loading may require longer reaction times or higher pressures, while higher loading increases cost. Catalyst activity is key. |

| Solvent Choice | All Steps | Methanol/Ethanol are good choices for the reduction steps as they solubilize the reactants and are compatible with the reagents. Glacial acetic acid is a standard solvent for this type of nitration. |

Alternative Synthetic Approaches

While the primary route is robust, other strategies exist, often starting from more fundamental building blocks like piperonal. These routes are typically longer but can be advantageous if the primary starting material is unavailable or cost-prohibitive.

One such approach involves a Henry Reaction (also known as a nitroaldol reaction) between 6-nitropiperonal and nitroethane. [4][5][6]

-

Step A: Nitration of piperonal to yield 6-nitropiperonal.

-

Step B: A base-catalyzed Henry reaction between 6-nitropiperonal and nitroethane to form a β-nitro alcohol. [4][6]* Step C: Subsequent reduction of the nitro group. This route is more convergent but requires careful control of the Henry reaction conditions to avoid side reactions like dehydration. [7] Another alternative could involve a Grignard reaction . [8][9][10]

-

Step A: Nitration of piperonal to 6-nitropiperonal.

-

Step B: Reaction of 6-nitropiperonal with a methyl Grignard reagent (e.g., CH₃MgBr) to form the secondary alcohol directly. [8][9][10][11]* Step C: Reduction of the nitro group. Caution is required as Grignard reagents are highly basic and can react with the acidic protons of the nitroalkane if not properly managed.

Conclusion

The synthesis of this compound is most efficiently achieved via a three-step sequence starting from 3',4'-(Methylenedioxy)acetophenone. This pathway, involving nitration followed by sequential ketone and nitro group reductions, offers high yields, operational simplicity, and good control over product purity. The key to success lies in the meticulous control of reaction parameters, particularly temperature during the nitration step. While alternative routes from precursors like piperonal exist, they generally involve more steps and present additional synthetic challenges. This guide provides the foundational knowledge for researchers to successfully and safely synthesize this valuable chemical intermediate.

References

-

Henry reaction - Wikipedia. [Link]

-

Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. De Gruyter. [Link]

-

Henry Reaction - Organic Chemistry Portal. [Link]

-

1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem. [Link]

-

The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines - ResearchGate. [Link]

-

Henry Reaction - YouTube. [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

-

1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE - precisionFDA. [Link]

-

1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride - PubChem. [Link]

-

Grignard Reaction of Nitriles EXPLAINED! - YouTube. [Link]

-

Grignard Reagent Reaction Mechanism - YouTube. [Link]

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. [Link]

-

Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors - Sciencemadness.org. [Link]

-

1-(1,3-Benzodioxol-5-yl)ethanone - ResearchGate. [Link]

Sources

- 1. CAS 56136-84-6: 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanone [cymitquimica.com]

- 2. 1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one | C9H7NO5 | CID 92022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

theoretical properties of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol

An In-Depth Technical Guide on the Theoretical Properties of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol

Executive Summary

This compound is a novel chemical entity for which publicly available experimental data is scarce. This guide provides a comprehensive theoretical analysis of its potential physicochemical, pharmacological, and metabolic properties. By dissecting its molecular structure and drawing parallels with well-characterized analogous compounds, we infer a profile that suggests significant potential in drug development. The core structure, a 1,3-benzodioxole ring, is a well-known pharmacophore associated with a range of biological activities, most notably the inhibition of cytochrome P450 enzymes. The addition of an amino group and a chiral ethanol side chain introduces functionalities that suggest potential interactions with specific biological targets and a stereoselective pharmacological profile. This document outlines plausible synthetic routes, predicts key physicochemical parameters, hypothesizes pharmacological targets based on structure-activity relationships, and proposes a detailed workflow for the experimental validation of these theoretical properties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this and related aminobenzodioxole scaffolds.

Chemical Identity and Predicted Physicochemical Profile

The fundamental step in characterizing a compound is to establish its chemical identity and predict its behavior in biological systems. The structure combines a rigid aromatic benzodioxole core with flexible, hydrogen-bonding capable side chains.

IUPAC Name: 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-ol Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol CAS Number: 927833-63-4[1]

Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted using established computational models. These parameters are critical for estimating the compound's potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water Partition Coeff.) | 1.25 ± 0.35 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically <140 Ų). |

| pKa (Acidic - OH) | 14.5 ± 0.7 | The alcoholic hydroxyl is weakly acidic and unlikely to be ionized at physiological pH. |

| pKa (Basic - NH₂) | 4.2 ± 0.1 | The aromatic amine is a weak base; will be partially protonated in acidic environments like the stomach but largely neutral in blood. |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | Capable of forming key interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (from O atoms and N atom) | Provides multiple sites for interaction with biological macromolecules. |

| Rotatable Bonds | 2 | Indicates low conformational flexibility, which can be favorable for binding affinity. |

Note: Values are computationally predicted and require experimental verification.

Plausible Synthetic Pathways

Route A: Reductive Amination from a Nitro Precursor

This route involves the catalytic reduction of the nitro group of a commercially available intermediate, 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol[2].

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines with high yield. The ethanol moiety is already present, simplifying the synthesis.

Route B: Ketone Reduction from an Amino Precursor

This approach utilizes the selective reduction of the ketone in 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one, which is a known compound[3][4][5].

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent ideal for converting ketones to secondary alcohols without affecting the aromatic ring or the amino group. This method is often preferred for its operational simplicity and safety.

Diagram of Proposed Synthesis Workflow (Route B)

Caption: Proposed workflow for synthesizing the target compound via Route B.

Experimental Protocol: Ketone Reduction (Route B)

-

Dissolution: Dissolve 1.0 g of 1-(6-amino-1,3-benzodioxol-5-yl)ethan-1-one in 20 mL of methanol in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and stir for 15 minutes until the solution reaches 0-5°C.

-

Reduction: Slowly add 1.5 molar equivalents of sodium borohydride (NaBH₄) portion-wise, ensuring the temperature does not exceed 10°C.

-

Causality: Portion-wise addition controls the exothermic reaction, preventing side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0°C and slowly add 5 mL of acetone to quench any unreacted NaBH₄.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Redissolve the residue in 50 mL of water and extract three times with 50 mL of ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final compound.

-

Self-Validation: The purity and identity of the final product must be confirmed by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Theoretical Pharmacological Profile

The pharmacological potential of this molecule can be inferred from its constituent functional groups. The 1,3-benzodioxole moiety is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities.[6]

Structure-Activity Relationship (SAR) Insights

-

1,3-Benzodioxole Core: This group is a classic inhibitor of cytochrome P450 (CYP) enzymes.[7] It acts as a mechanism-based inactivator, where the enzyme metabolizes the methylene bridge, forming a reactive carbene that covalently binds to and deactivates the enzyme. This property can be exploited to boost the bioavailability of co-administered drugs.

-

Aromatic Amino Group: The position of the amino group ortho to the ethanol side chain can influence electronic properties and allow for intramolecular hydrogen bonding, potentially stabilizing a preferred conformation for receptor binding. Aromatic amines are key features in many kinase inhibitors and other targeted therapies.

-

Chiral Ethanol Side Chain: The secondary alcohol introduces a chiral center. It is highly probable that the two enantiomers (R and S) will exhibit different pharmacological activities and metabolic fates. The hydroxyl group is a potent hydrogen bond donor and acceptor, critical for anchoring the molecule in a target's binding pocket.

Hypothesized Biological Targets and Activities

-

Cytochrome P450 Inhibition: Based on the benzodioxole core, the primary theoretical property is the inhibition of CYP enzymes, particularly major drug-metabolizing isoforms like CYP3A4 and CYP2D6. This could make it a candidate as a pharmacokinetic enhancer.

-

Antitumor Activity: Many benzodioxole derivatives have demonstrated antitumor effects by inducing oxidative stress and apoptosis.[7][8][9] The title compound could potentially inhibit signaling pathways crucial for cancer cell proliferation, such as those involving protein kinases.

-

Neuromodulatory Effects: The aminobenzodioxole scaffold is structurally related to certain classes of psychoactive compounds. While this molecule is distinct, the potential for interaction with CNS targets (e.g., serotonin, dopamine, or adrenergic receptors) cannot be ruled out and warrants investigation. The antiepileptic drug Stiripentol, which contains a benzodioxole ring, highlights the scaffold's CNS activity.[7]

Diagram of a Hypothetical Signaling Pathway

Caption: Hypothetical pathway showing the compound inhibiting CYP3A4.

Proposed Experimental Validation Workflow

A logical, phased approach is required to systematically validate the theoretical properties of this compound.

Diagram of Experimental Validation Workflow

Caption: A phased approach for the experimental validation of the compound.

Step-by-Step Methodologies

-

In Vitro Profiling (Phase 1):

-

CYP450 Inhibition Assay: Incubate the compound at various concentrations with human liver microsomes and specific CYP isoform probe substrates. Measure the formation of the probe's metabolite using LC-MS/MS to determine IC₅₀ values. This directly tests the primary hypothesis.

-

Antiproliferative Screening: Screen the compound against the NCI-60 panel of human cancer cell lines using a sulforhodamine B (SRB) assay to assess broad-spectrum anticancer activity and identify sensitive cell lines.

-

-

In Silico and Mechanistic Studies (Phase 2):

-

Molecular Docking: If activity is confirmed, perform docking studies of the R and S enantiomers into the crystal structures of relevant targets (e.g., CYP3A4, or a specific kinase identified from screening) to predict binding modes and rationalize activity.

-

Mechanism of Action: For anticancer "hits," perform follow-up assays on sensitive cell lines to investigate the mechanism, such as cell cycle analysis by flow cytometry or apoptosis detection via caspase activation or TUNEL assays.

-

-

In Vivo Evaluation (Phase 3):

-

Pharmacokinetics: Administer the compound to rodents via intravenous (IV) and oral (PO) routes. Collect blood samples over time and analyze plasma concentrations using LC-MS/MS to determine key parameters like half-life, clearance, and oral bioavailability.

-

Efficacy Modeling: If the compound shows a promising in vitro profile and reasonable pharmacokinetics, evaluate its efficacy in a relevant animal model (e.g., a mouse xenograft model for an identified sensitive cancer cell line).

-

Conclusion

While experimental data on this compound remains to be published, a thorough theoretical analysis based on its chemical structure provides a strong foundation for targeted investigation. The presence of the 1,3-benzodioxole core strongly implies a role as a modulator of drug metabolism through cytochrome P450 inhibition. Furthermore, the overall scaffold is associated with diverse bioactivities, including antitumor and potential CNS effects, making it a compelling candidate for further research. The proposed synthetic and validation workflows provide a clear, logical, and robust framework for elucidating its true therapeutic potential and advancing it from a theoretical molecule to a validated lead compound.

References

-

Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]

-

PubChem. 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. CID 159678613. National Center for Biotechnology Information. [Link]

-

Drugfuture. 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE. FDA Global Substance Registration System. [Link]

-

de L. V. N. da Silva, J., et al. (2004). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Journal of the Brazilian Chemical Society, 15(4), 554-558. [Link]

-

Pharmaffiliates. 1-(6-Amino-2H-1,3-benzodioxol-5-yl)-2-chloroethan-1-one. Pharmaffiliates. [Link]

-

precisionFDA. 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)ETHAN-1-ONE. U.S. Food and Drug Administration. [Link]

-

Al-Masoudi, N. A., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6965. [Link]

-

Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6995. [Link]

-

Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. [Link]

-

Glidewell, C., et al. (2004). 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(4-pyridyl)prop-2-en-1-one crystallizes with Z' = 2: hydrogen-bonded supramolecular substructures in one and two dimensions, each containing only one type of molecule. Acta Crystallographica Section C, 60(Pt 11), o813-o816. [Link]

-

Abonía, R., et al. (2010). 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enone: a sheet built by π-stacking of hydrogen-bonded chains of rings. Acta Crystallographica Section C, 66(Pt 1), o44-o46. [Link]

-

NIST. 1,3-Benzodioxol-5-ol. NIST WebBook. [Link]

-